molecular formula C9H12O3 B15322166 2-Ethoxy-6-(hydroxymethyl)phenol

2-Ethoxy-6-(hydroxymethyl)phenol

Cat. No.: B15322166
M. Wt: 168.19 g/mol
InChI Key: FXTWHZCGJPCCNX-UHFFFAOYSA-N
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Description

2-Ethoxy-6-(hydroxymethyl)phenol is an organic compound with the molecular formula C9H12O3 It is a derivative of phenol, characterized by the presence of an ethoxy group at the 2-position and a hydroxymethyl group at the 6-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-6-(hydroxymethyl)phenol can be synthesized through the reduction of precursor aldehydes. One common method involves the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene. The resulting aldehydes are then reduced using sodium borohydride to yield 2-hydroxymethylphenols .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2-ethoxy-6-formylphenol or 2-ethoxy-6-carboxyphenol.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of esters or ethers depending on the substituents introduced.

Scientific Research Applications

2-Ethoxy-6-(hydroxymethyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects due to its antioxidant activity.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-(hydroxymethyl)phenol involves its interaction with various molecular targets. The hydroxyl and ethoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, contributing to the compound’s antioxidant and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxymethylphenol: Similar structure but lacks the ethoxy group.

    2-Ethoxyphenol: Similar structure but lacks the hydroxymethyl group.

    6-Hydroxymethyl-2-methoxyphenol: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

2-Ethoxy-6-(hydroxymethyl)phenol is unique due to the presence of both ethoxy and hydroxymethyl groups on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-ethoxy-6-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-12-8-5-3-4-7(6-10)9(8)11/h3-5,10-11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTWHZCGJPCCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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